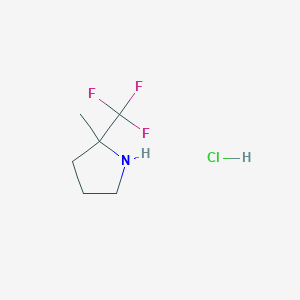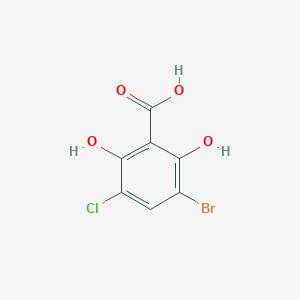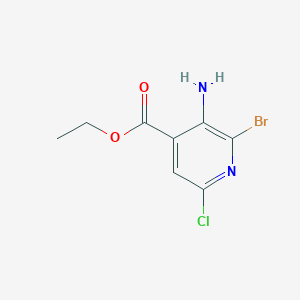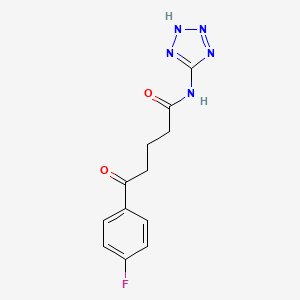
4-(Aminomethyl)-1-(6-chloroquinolin-4-yl)piperidin-4-ol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aminomethyl)-1-(6-chloroquinolin-4-yl)piperidin-4-ol dihydrochloride is a synthetic organic compound that features a quinoline moiety, a piperidine ring, and an aminomethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-1-(6-chloroquinolin-4-yl)piperidin-4-ol dihydrochloride typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Chlorine Atom: Chlorination of the quinoline ring can be achieved using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Formation of the Piperidine Ring: The piperidine ring can be synthesized via hydrogenation of pyridine derivatives or through cyclization reactions involving appropriate precursors.
Attachment of the Aminomethyl Group: The aminomethyl group can be introduced through reductive amination reactions using formaldehyde and a suitable amine.
Final Assembly: The final compound is obtained by coupling the quinoline and piperidine moieties, followed by purification and conversion to the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic routes mentioned above, optimizing reaction conditions for higher yields, and ensuring purity through rigorous quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed on the quinoline ring using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the quinoline ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: NaBH4, LiAlH4
Nucleophiles: Amines, thiols
Major Products
Oxidation Products: Oxidized derivatives of the piperidine ring
Reduction Products: Reduced quinoline derivatives
Substitution Products: Substituted quinoline derivatives
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential, particularly in the treatment of infectious diseases or as an anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 4-(Aminomethyl)-1-(6-chloroquinolin-4-yl)piperidin-4-ol dihydrochloride would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The quinoline moiety could play a crucial role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial drug with an additional hydroxyl group.
Piperidine Derivatives: Compounds with similar piperidine rings, used in various therapeutic applications.
Uniqueness
4-(Aminomethyl)-1-(6-chloroquinolin-4-yl)piperidin-4-ol dihydrochloride is unique due to the combination of its structural features, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
特性
分子式 |
C15H20Cl3N3O |
|---|---|
分子量 |
364.7 g/mol |
IUPAC名 |
4-(aminomethyl)-1-(6-chloroquinolin-4-yl)piperidin-4-ol;dihydrochloride |
InChI |
InChI=1S/C15H18ClN3O.2ClH/c16-11-1-2-13-12(9-11)14(3-6-18-13)19-7-4-15(20,10-17)5-8-19;;/h1-3,6,9,20H,4-5,7-8,10,17H2;2*1H |
InChIキー |
HDNIABVYPJPKPU-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1(CN)O)C2=C3C=C(C=CC3=NC=C2)Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![6-Phenylspiro[3.3]heptan-2-one](/img/structure/B13505763.png)


![(2-methylpropyl)[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride](/img/structure/B13505781.png)
![tert-butyl N-[(1R)-1-cyclohexylethyl]carbamate](/img/structure/B13505789.png)


